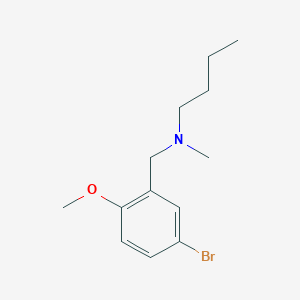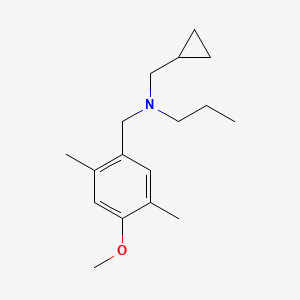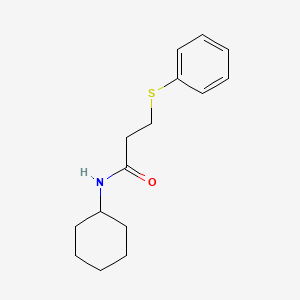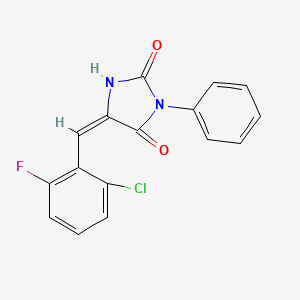
1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has also been shown to exhibit potent antifungal and antibacterial activity by disrupting the cell membrane of these microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. In addition, this compound may also have potential applications in the field of agriculture as an antifungal and antibacterial agent. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 3-chlorobenzylamine with ethyl 3-isopropoxypropynoate in the presence of a copper catalyst, followed by the reaction with sodium azide and subsequent reduction with palladium on carbon.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In addition, it has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-12(2)23-8-4-7-18-16(22)15-11-21(20-19-15)10-13-5-3-6-14(17)9-13/h3,5-6,9,11-12H,4,7-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNPDGKGZAGPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)


![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)


![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)